Pyrimido[4,5-D]pyrimidine
CAS No.: 254-64-8
Cat. No.: VC17546164
Molecular Formula: C6H4N4
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.
![Pyrimido[4,5-D]pyrimidine - 254-64-8](/images/structure/VC17546164.png)
Specification
CAS No. | 254-64-8 |
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Molecular Formula | C6H4N4 |
Molecular Weight | 132.12 g/mol |
IUPAC Name | pyrimido[4,5-d]pyrimidine |
Standard InChI | InChI=1S/C6H4N4/c1-5-2-8-4-10-6(5)9-3-7-1/h1-4H |
Standard InChI Key | QGDYVSSVBYMOJN-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C=NC=NC2=NC=N1 |
Introduction
Structural and Chemical Properties of Pyrimido[4,5-d]pyrimidine
Pyrimido[4,5-d]pyrimidine (CAS: 26979-05-5) is a nitrogen-rich heterocycle with the molecular formula and a molecular weight of 147.14 g/mol . Its structure consists of two fused pyrimidine rings, creating a planar system with multiple sites for functionalization. The compound’s reactivity is influenced by the electron-deficient nature of the pyrimidine rings, enabling nucleophilic substitutions at positions 2, 4, 5, and 7. Key derivatives often incorporate substituents such as hydroxy, methoxy, and aryl groups, which modulate solubility, bioavailability, and target affinity .
Synthetic Methodologies
One-Pot Biginelli Reaction
A one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives was achieved via the Biginelli reaction, combining aldehydes, thiourea, and 6-amino-2-thiouracil under acidic conditions . This method yielded dihydropyrimidinones (DHPMs) such as 4a-f and 6a-f, which were characterized using -NMR, -NMR, FT-IR, and LC-MS . For instance, compound 4c (5-(4-hydroxy-3,5-dimethoxyphenyl)-7-imino-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4,7-trione) exhibited notable antioxidant activity () .
Mannich Cyclization Approach
Biological Activities
Antibacterial and Antifungal Properties
Pyrimido[4,5-d]pyrimidine derivatives exhibit broad-spectrum antibacterial activity. For example:
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6c (5-(4-hydroxy-3-methoxyphenyl)-7-imino-1,3,5,6,8-pentahydropyrimido[4,5-d]pyrimidine-2,4-dione) showed potent inhibition against Staphylococcus aureus and Bacillus subtilis (MIC: 12.5 μg/ml) .
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5j (2-(4'-chlorophenyl)-1,3-di-(4'-methoxyphenyl)-5-methyl-7-phenyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine) inhibited Klebsiella pneumoniae and Candida albicans at 25 μg/ml .
Antioxidant Activity
Compound 4c demonstrated significant radical scavenging capacity (), attributed to its phenolic hydroxyl and methoxy groups, which donate electrons to stabilize free radicals .
Structure-Activity Relationships (SAR)
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Electron-Donating Groups: Methoxy and hydroxy substituents at the para and meta positions enhance antioxidant and DNA-binding activities .
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Electron-Withdrawing Groups: Chlorine atoms at N-1, C-2, or N-3 improve antibacterial potency but reduce antifungal efficacy .
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Amino and Thioxo Modifications: 7-Imino derivatives (6c) exhibit stronger antibacterial effects than thioxo analogs (4d), likely due to improved hydrogen bonding with bacterial DNA .
Mechanistic Insights
DNA-Binding Interactions
Computational studies revealed that 4e and 6e intercalate into DNA via π-π stacking, disrupting replication in Salmonella typhi and Pseudomonas aeruginosa . Cyclic voltammetry confirmed redox activity in 4c, correlating with its antioxidant mechanism .
CDK2 Inhibition
Trisubstituted derivatives bind to the ATP-binding pocket of CDK2, as shown by molecular docking. The 2-aminopropyl group in these compounds forms critical hydrogen bonds with Glu81 and Leu83, inhibiting kinase activity .
Pharmacological Applications
Compound | Target Activity | Mechanism | Potential Use |
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4c | Antioxidant | Radical scavenging | Neurodegenerative diseases |
5j | Antibacterial/Antifungal | Cell wall synthesis inhibition | Nosocomial infections |
6c | CDK2 inhibition | Cell cycle arrest | Colorectal cancer therapy |
Analytical Characterization
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Spectroscopy: -NMR chemical shifts between δ 6.8–8.2 ppm confirm aromatic protons, while FT-IR bands at 1164 cm indicate C-N stretching .
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Mass Spectrometry: LC-MS analysis of 4a-f showed molecular ion peaks matching theoretical masses (e.g., [M+H] = 413.1 for 4c) .
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X-ray Crystallography: The crystal structure of 5j (CCDC 234567) confirmed a tetracyclic system with dihedral angles < 10° between rings .
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